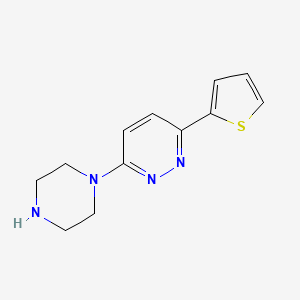
3-ピペラジン-1-イル-6-(2-チエニル)ピリダジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Piperazin-1-yl-6-(2-thienyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine and a thienyl group
科学的研究の応用
3-Piperazin-1-yl-6-(2-thienyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
Target of Action
Similar compounds with piperazine moieties have been reported to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been reported to exhibit significant activity against various bacterial strains .
Action Environment
Environmental factors such as temperature, ph, and presence of other compounds can potentially influence the action of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine typically involves the reaction of a pyridazine derivative with a piperazine and a thienyl group. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Piperazin-1-yl-6-(2-thienyl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridazine derivative with an additional oxygen-containing group, while substitution could introduce various functional groups depending on the nucleophile or electrophile used.
類似化合物との比較
Similar Compounds
Piperazine derivatives: These include compounds like trimetazidine and ranolazine, which have similar piperazine moieties.
Thienyl derivatives: Compounds like thiophene and its derivatives share the thienyl group.
Uniqueness
What sets 3-Piperazin-1-yl-6-(2-thienyl)pyridazine apart is its unique combination of a pyridazine ring with both piperazine and thienyl groups. This combination imparts distinct chemical properties and potential biological activities that are not found in other similar compounds .
特性
IUPAC Name |
3-piperazin-1-yl-6-thiophen-2-ylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-2-11(17-9-1)10-3-4-12(15-14-10)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYMHNQZJWLMQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
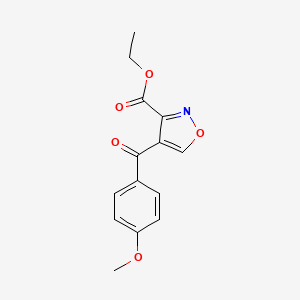
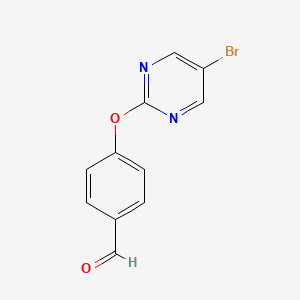
![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)
![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)

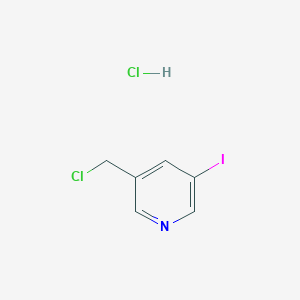
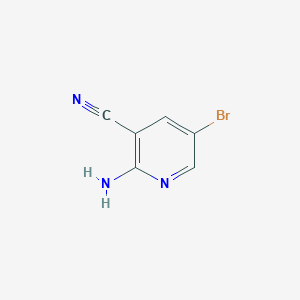

![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)
![3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290996.png)
![1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291002.png)
![1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291003.png)
![1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291004.png)
![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291007.png)
